molecular formula C17H19ClN4O B2452493 N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396867-98-3

N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2452493
CAS No.: 1396867-98-3
M. Wt: 330.82
InChI Key: PQBFKPFROXITQO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the piperidine ring and the pyridazine core in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridazine intermediate.

    Final Coupling Reaction: The final step involves coupling the 2-chloro-4-methylphenyl group with the pyridazine-piperidine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyridazine core can interact with various enzymes, receptors, or ion channels. The piperidine ring may enhance binding affinity and selectivity towards these targets. Detailed studies, such as molecular docking and in vitro assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: can be compared with other pyridazine derivatives, such as:

Uniqueness

The unique combination of the 2-chloro-4-methylphenyl group and the piperidine ring in the structure of this compound may confer distinct pharmacological properties, such as enhanced potency or selectivity, compared to other similar compounds.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-5-6-14(13(18)11-12)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBFKPFROXITQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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